molecular formula C17H17N3O4S B2788065 7-hydroxy-N-(3-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898412-46-9

7-hydroxy-N-(3-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2788065
CAS RN: 898412-46-9
M. Wt: 359.4
InChI Key: IIBHSDLVRZVBDL-UHFFFAOYSA-N
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Description

The compound “7-hydroxy-N-(3-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multicomponent reactions . For instance, three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation can lead to the formation of various pyrimidine derivatives . The position and nature of substituents in the aldehyde component can influence the reaction direction .


Molecular Structure Analysis

Pyrimidines have a six-membered ring structure with two nitrogen atoms at the 1st and 3rd positions . The specific structure of “7-hydroxy-N-(3-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” would include additional functional groups attached to this basic pyrimidine structure.


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For instance, they can participate in oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent . They can also undergo a ZnCl2-catalyzed three-component coupling reaction .

Mechanism of Action

While the specific mechanism of action for “7-hydroxy-N-(3-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is not mentioned in the retrieved papers, pyrimidines in general have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Future Directions

The future directions for research on “7-hydroxy-N-(3-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” could include further exploration of its pharmacological effects, development of more efficient synthesis methods, and investigation of its potential applications in therapeutic medicine .

properties

IUPAC Name

7-hydroxy-N-[2-(3-methoxyphenyl)ethyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-10-9-25-17-19-15(22)13(16(23)20(10)17)14(21)18-7-6-11-4-3-5-12(8-11)24-2/h3-5,8-9,22H,6-7H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBHSDLVRZVBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCCC3=CC(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-N-(3-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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